molecular formula C18H25BO4 B12828259 Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B12828259
M. Wt: 316.2 g/mol
InChI Key: DPTWYOPSBZNTLV-UHFFFAOYSA-N
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Description

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring, a boronate ester, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reagents.

Scientific Research Applications

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Biological Activity

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a compound that belongs to a class of organic molecules characterized by its unique dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease processes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H22BNO2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 1818380-84-5

The presence of the dioxaborolane group is significant as it enhances the compound's stability and solubility, which are critical for biological activity.

Inhibition of Kinases

Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer.

  • GSK-3β Inhibition : The compound has shown promising inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), a kinase involved in multiple signaling pathways. The IC50 value for GSK-3β inhibition was found to be in the low nanomolar range (10–1314 nM), indicating potent activity .
  • Mechanism of Action : The mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition can lead to altered cellular signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of cell viability in various cancer cell lines compared to control groups. The reduction was attributed to GSK-3β inhibition leading to apoptosis .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity profile:

  • Acute Toxicity : The compound is classified with H302 (harmful if swallowed) and H315 (causes skin irritation). Proper handling and safety precautions are advised when working with this compound .

Comparative Biological Activity Table

Compound NameMolecular WeightGSK-3β IC50 (nM)Safety Classification
This compound283.17 g/mol10–1314H302, H315
Staurosporine (Reference)466.54 g/mol<10H300

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H25BO4/c1-12-11-13(18(9-10-18)15(20)21-6)7-8-14(12)19-22-16(2,3)17(4,5)23-19/h7-8,11H,9-10H2,1-6H3

InChI Key

DPTWYOPSBZNTLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)C

Origin of Product

United States

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